Thieno(2,3-b)thiophene, 3-bromo-

Description

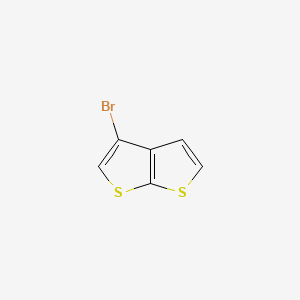

Thieno[2,3-b]thiophene is a fused bicyclic heterocycle composed of two thiophene rings sharing a common edge. The 3-bromo derivative introduces a bromine atom at the 3-position, enhancing its electrophilic reactivity and making it a versatile synthon for cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions . This compound has been widely utilized in synthesizing bis-heterocyclic systems with applications in medicinal chemistry (e.g., antimicrobial, anticancer, α-glucosidase inhibition) and materials science (e.g., semiconductors, copolymers) .

Properties

IUPAC Name |

4-bromothieno[2,3-b]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS2/c7-5-3-9-6-4(5)1-2-8-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPIEYXSZOGQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179811 | |

| Record name | Thieno(2,3-b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25121-84-0 | |

| Record name | Thieno(2,3-b)thiophene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃).

- Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).

- Temperature : 0–25°C.

- Yield : 60–75%.

Mechanistic Insight :

Electrophilic substitution proceeds via the formation of a bromonium ion intermediate, with the α-position (C-3) favored due to resonance stabilization. The reaction is highly regioselective, minimizing β-substitution byproducts.

Bromine-Lithium Exchange Followed by Electrophilic Quenching

This method utilizes metallation to generate reactive intermediates, enabling precise functionalization.

Step 1: Lithiation

Thieno[2,3-b]thiophene is treated with n-butyllithium (n-BuLi) at low temperatures (-78°C) to form a lithiated intermediate. The choice of solvent (tetrahydrofuran or ether) and temperature controls regioselectivity.

Step 2: Bromination

The lithiated species is quenched with bromine or 1,2-dibromoethane, yielding 3-bromo-thieno[2,3-b]thiophene.

- Yield : 70–85%.

- Advantage : Avoids polybromination byproducts common in direct electrophilic routes.

Bradsher Cyclization with Subsequent Bromination

A multistep approach starting from simpler thiophene precursors:

Step 1: Synthesis of Bradsher Cyclization Substrate

3-Bromothiophene-2-carbaldehyde is prepared via copper-catalyzed cross-coupling between 2-thienylzinc bromide and bromoacetaldehyde.

Step 2: Cyclization

The substrate undergoes Bradsher cyclization (acid-catalyzed intramolecular cyclization) to form thieno[2,3-b]thiophene.

Step 3: Bromination

The product is brominated using NBS under radical conditions (AIBN initiator) to afford the 3-bromo derivative.

Vapor-Phase Catalytic Synthesis

For industrial-scale production, a vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide (CS₂) at 550°C over a silica-alumina catalyst yields thieno[2,3-b]thiophene, which is subsequently brominated.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modular synthesis. For example:

Suzuki-Miyaura Coupling

3-Bromo-thieno[2,3-b]thiophene is synthesized via coupling of 2,5-dibromothieno[3,2-b]thiophene with phenylboronic acid, followed by selective debromination.

Data Summary: Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Scalability | Purity |

|---|---|---|---|---|

| Direct Bromination | Br₂, FeBr₃ | 60–75 | Moderate | 90–95% |

| Bromine-Lithium Exchange | n-BuLi, Br₂ | 70–85 | High | >95% |

| Bradsher Cyclization | Cu catalyst, NBS | 50–65 | Low | 85–90% |

| Vapor-Phase Synthesis | CS₂, SiO₂-Al₂O₃ | 40–55 | Industrial | 80–85% |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 60–70 | Moderate | 90–95% |

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-b)thiophene, 3-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

Substitution: Formation of various substituted thieno(2,3-b)thiophenes.

Oxidation: Formation of thieno(2,3-b)thiophene sulfoxides or sulfones.

Reduction: Formation of thieno(2,3-b)thiophene without the bromine atom.

Scientific Research Applications

Thieno[2,3-b]thiophene and its derivatives have applications in various scientific fields, including use as semiconductors, charge transport materials, and building blocks for organic synthesis .

Scientific Research Applications

- Semiconductors and charge transport materials Thieno[2,3-b]thiophene polymers are used in optical, electro-optical, and electronic devices such as liquid crystal displays, optical films, organic field-effect transistors (FETs) for thin-film transistor liquid crystal displays, integrated circuit devices like RFID tags, electroluminescent devices in flat panel displays, and photovoltaic and sensor devices . Organic materials with semiconducting properties offer cost advantages over silicon because they can be deposited from solution, enabling rapid, large-area fabrication . The performance of devices utilizing these materials depends on the charge carrier mobility of the semiconductor and the current on/off ratio. Ideally, the semiconductor should have low conductivity in the off state and high charge carrier mobility (> 1 × 10-3 cm2 V-1 s-1) .

- Building blocks for synthesis Thieno[2,3-b]thiophene can be used to synthesize fused thiophenes, which play a vital role in designing building blocks for polymers and small molecules . For example, tetrabromothieno[3,2-b]thiophene is converted to 3,6-dibromo-TT by treating it with Zn in acetic acid. Coupling reaction of 9 with 1-alkyne produced 3,6-dialkyne-TT, hydrogenation reaction of which finally gave 3,6-dialkylthieno[3,2-b]thiophene .

- Biological activity Thiophene-containing compounds, including annulated compounds, exhibit biological activities . Novel 2-(alkoxycarbonyl)-3-(3,4,5-trimethoxyanilino)-benzo[b]thiophenes and the corresponding thieno[2,3-b]pyridines have been evaluated for their antiproliferative activity against human cancer cell lines .

- Field effect transistors, light-emitting devices, and ID tags Thieno[2,3-b]thiophene polymers are used in field effect transistors, light emitting devices, or ID tags .

Methods of Polymerization

- Lithiation and treatment with zinc chloride 2-bromo-3-alkyl-thieno[2,3-b]thiophene is lithiated in the 5-position by treatment with a strong base such as LDA to form the lithium salt, which is converted to the organozinc reagent by treatment with anhydrous zinc chloride. This intermediate is polymerized in situ by adding a bidentate nickel catalyst .

- Conversion to organozinc derivative directly 2-5-dibromo-3-alkyl-thieno[2,3-b]thiophene is converted to the organozinc derivative directly by treatment with activated zinc and is polymerized by adding a bidentate nickel catalyst .

- Conversion to an organoboron reagent Thieno[2,3-b]thiophene can be converted to an organoboron reagent by treatment with an appropriate trialkoxyboron reagent, which can be isolated and purified by chromatographic methods. Subsequent treatment of this intermediate with a transition metal catalyst, such as Pd(PPh3)4, and a base, such as CsF or aqueous potassium carbonate, affords the product .

Mechanism of Action

The mechanism of action of thieno(2,3-b)thiophene, 3-bromo- in various applications is largely dependent on its electronic structure. The presence of the bromine atom and the fused thiophene rings contribute to its electron-rich nature, making it an effective electron donor in organic electronic devices. In medicinal chemistry, the compound’s ability to interact with biological targets through π-π stacking and hydrogen bonding interactions is crucial for its biological activity .

Comparison with Similar Compounds

Thieno[3,2-b]thiophene Derivatives

Thieno[3,2-b]thiophene differs in the fusion position of the thiophene rings (3,2-b vs. 2,3-b), altering electronic properties. For example:

- Thieno[3,2-b]thiophene-2-carboxylic acid () exhibits distinct reactivity in bromination and cross-coupling reactions compared to the 2,3-b isomer.

- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene () shows red-shifted absorption in optoelectronic applications due to extended conjugation, a property less pronounced in 3-bromo-thieno[2,3-b]thiophene .

Selenopheno[2,3-b]thiophene Analogues

Replacing sulfur with selenium in selenopheno[2,3-b]thiophene increases polarizability and reduces electronegativity, improving charge-transfer efficiency in organoboron copolymers. For instance:

- Polymer P1 (selenopheno[3,2-b]thiophene-based) exhibits a broader absorption band (λmax = 450 nm) and higher quantum efficiency than its thieno[2,3-b]thiophene counterpart .

Bis-Heterocyclic Derivatives

3-Bromo-thieno[2,3-b]thiophene serves as a precursor for bis-heterocycles with enhanced bioactivity:

- Bis-pyrazolothieno[2,3-b]thiophenes (e.g., compounds 2a–c, ) show potent antioxidant activity (IC50 = 12–18 µM in DPPH assays), outperforming non-brominated analogues .

- Bis-cyanopyrazole derivatives exhibit broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli), attributed to the electron-withdrawing bromine enhancing membrane penetration .

Electronic and Thermal Properties

Table 2: Electronic and Thermal Characteristics

- Optoelectronic Performance: The 3-bromo derivative’s electron-deficient nature facilitates charge transport in copolymers, though selenopheno analogues exhibit superior red-shifted emissions .

- Thermal Stability: Alkyl-substituted dinaphtho derivatives (e.g., C10-DNTT, ) show higher thermal stability (Tm = 290°C) due to dense π-stacking, unlike brominated thienothiophenes .

Q & A

Basic: What are the common synthetic routes for preparing 3-bromo-thieno[2,3-b]thiophene?

Methodological Answer:

3-Bromo-thieno[2,3-b]thiophene is typically synthesized via electrophilic bromination of the parent thieno[2,3-b]thiophene using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Regioselective bromination : Ensuring bromination occurs at the 3-position by optimizing reaction temperature and solvent polarity (e.g., DMF or THF) .

- Precursor synthesis : Thieno[2,3-b]thiophene can be derived from thiophene-2-carboxaldehyde through cyclization reactions, followed by bromination .

- Purification : Column chromatography or recrystallization is used to isolate the product, confirmed via H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at the 3-position acts as a directing group, enabling:

- Lithium-halogen exchange : Reaction with BuLi generates a dilithiated intermediate, facilitating electrophilic quenching to introduce functional groups (e.g., aldehydes, esters) .

- Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl/heteroaryl boronic acids to form π-extended systems for organic semiconductors .

- Tandem ring-opening : Under specific conditions (e.g., low-temperature lithiation), bromine displacement triggers ring-opening to form enediynes, useful in natural product synthesis .

Basic: What spectroscopic techniques characterize 3-bromo-thieno[2,3-b]thiophene?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.5 ppm), while C NMR confirms bromine’s electron-withdrawing effect on adjacent carbons .

- Mass Spectrometry : HRMS with electrospray ionization (ESI) or electron impact (EI) validates molecular weight (e.g., m/z 224.93 for CHBrS) .

- X-ray Crystallography : Resolves regiochemistry and planarity of the fused thiophene rings .

Advanced: How do computational methods elucidate the electronic structure of brominated derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze HOMO-LUMO gaps. Bromine reduces the gap by stabilizing LUMO via electron withdrawal, enhancing charge transport .

- TD-DFT : Predicts UV-Vis absorption spectra; bromine red-shifts absorption due to extended conjugation .

- NBO Analysis : Quantifies hyperconjugative interactions between Br and the π-system, explaining regioselectivity in electrophilic attacks .

Basic: What intermediates form during functionalization of 3-bromo-thieno[2,3-b]thiophene?

Methodological Answer:

- Dilithiated species : Bromine-lithium exchange at -78°C generates 3,4-dilithiated intermediates, which react with electrophiles (e.g., CO, aldehydes) to install substituents .

- Grignard intermediates : Magnesium insertion enables nucleophilic additions, forming alkyl/aryl derivatives .

Advanced: How does bromine position affect electronic properties in polymers?

Methodological Answer:

- Conjugation disruption : Bromine at the 3-position reduces planarity vs. 2-position, lowering charge carrier mobility in polymers like DNTT (dinaphtho-thienothiophene) .

- Electron-withdrawing effect : Bromine increases electron affinity, making polymers n-type semiconductors. Comparative studies with selenophene analogs show lower electronegativity of Se improves charge transfer .

Basic: What challenges arise in regioselective bromination of thieno[2,3-b]thiophene?

Methodological Answer:

- Competitive bromination : The 2- and 5-positions are susceptible due to similar electron density. Regiocontrol is achieved using bulky directing groups (e.g., trimethylsilyl) or low-temperature kinetics .

- Side reactions : Over-bromination or ring-opening occurs with excess NBS; stoichiometric control (1.1 eq) and inert atmospheres mitigate this .

Advanced: What mechanisms drive tandem ring-opening of dibromothienothiophene to enediynes?

Methodological Answer:

- Stepwise lithiation : Sequential Br-Li exchange forms a diradical intermediate, which undergoes C-S bond cleavage. Computational studies (M06-2X/def2-TZVP) show a 15 kcal/mol barrier for ring-opening .

- Electrocyclic pathways : Ring strain relief and aromaticity restoration drive the formation of enediynes, confirmed by trapping experiments with tetrazines .

Basic: How is 3-bromo-thieno[2,3-b]thiophene used in heterocyclic synthesis?

Methodological Answer:

- Fused heterocycles : React with diamines (e.g., hydrazine) to form thieno[2,3-b]pyridines via nucleophilic aromatic substitution .

- Polymer precursors : Copolymerization with EDOT (3,4-ethylenedioxythiophene) yields conductive polymers for organic electronics .

Advanced: What role does brominated thienothiophene play in organic semiconductors?

Methodological Answer:

- Charge transport : In DNTT derivatives, bromine enhances air stability by lowering HOMO levels (-5.4 eV), reducing oxidation. FET devices show mobility up to 3.5 cm/V·s .

- Crystal engineering : Bromine substituents direct π-π stacking (face-to-face vs. herringbone), improving thin-film morphology in OTFTs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.